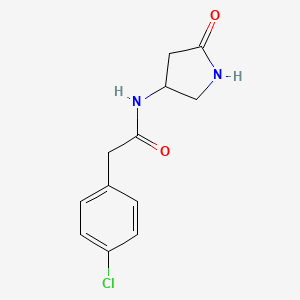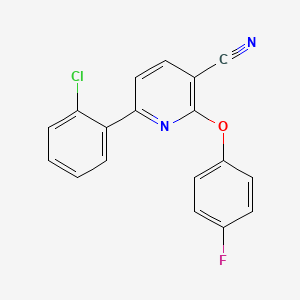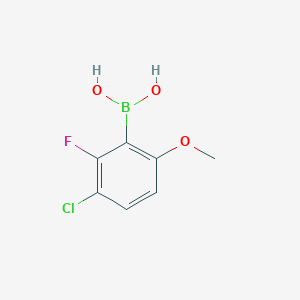
(3-Chloro-2-fluoro-6-methoxyphenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Chloro-2-fluoro-6-methoxyphenyl)boronic acid, also known as CFMBA, is a boronic acid derivative that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. CFMBA is a white to off-white powder that is soluble in organic solvents.
作用机制
Target of Action
The primary target of (3-Chloro-2-fluoro-6-methoxyphenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The boronic acid compound plays a crucial role in this reaction as an organoboron reagent .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Pharmacokinetics
The compound is known to be relatively stable , which suggests it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The primary result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds .
实验室实验的优点和局限性
(3-Chloro-2-fluoro-6-methoxyphenyl)boronic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in experiments. It also exhibits potent inhibitory activity against various enzymes, making it a useful tool for studying enzyme function.
However, this compound also has some limitations. It is not very water-soluble, which can make it difficult to use in aqueous environments. It also has a relatively short half-life, which can limit its effectiveness in certain experiments.
未来方向
There are several future directions for research on (3-Chloro-2-fluoro-6-methoxyphenyl)boronic acid. One area of interest is the development of this compound-based drugs for the treatment of cancer and other diseases. Another area of interest is the study of this compound's mechanism of action and its interactions with enzymes. Additionally, there is potential for the development of new synthetic methods for this compound that could improve its properties and make it more useful for a wider range of applications.
合成方法
(3-Chloro-2-fluoro-6-methoxyphenyl)boronic acid can be synthesized through a multi-step process that involves the reaction of 3-chloro-2-fluoro-6-methoxyphenol with boronic acid in the presence of a catalyst. The reaction is typically carried out under reflux conditions in an organic solvent such as tetrahydrofuran or toluene. The resulting product can be purified through various techniques such as recrystallization or chromatography.
科学研究应用
(3-Chloro-2-fluoro-6-methoxyphenyl)boronic acid has been extensively studied for its potential applications in drug discovery. It has been shown to exhibit inhibitory activity against various enzymes such as proteases, kinases, and phosphodiesterases. This makes it a promising candidate for the development of drugs targeting these enzymes.
生化分析
Biochemical Properties
(3-Chloro-2-fluoro-6-methoxyphenyl)boronic acid is known to be involved in Suzuki–Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which allows for the formation of carbon-carbon bonds . The compound interacts with palladium and other organic groups during this process .
Molecular Mechanism
In Suzuki–Miyaura coupling reactions, this compound participates in transmetalation, a process where it transfers its organic group to palladium . This is a key step in the formation of carbon-carbon bonds .
属性
IUPAC Name |
(3-chloro-2-fluoro-6-methoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BClFO3/c1-13-5-3-2-4(9)7(10)6(5)8(11)12/h2-3,11-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOKLISWZGCCEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)Cl)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2468229-20-9 |
Source


|
| Record name | (3-chloro-2-fluoro-6-methoxyphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chlorophenyl)-2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2790948.png)
![5-{[5-(3,4-Dichlorophenyl)furan-2-yl]methylidene}-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2790950.png)
![2-Chloro-N-[(5-phenyl-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B2790951.png)
![N-(2-chlorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2790952.png)
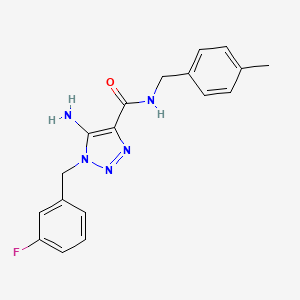

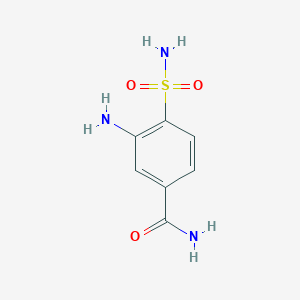

![1'-(3,4-Difluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2790960.png)

![2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2790962.png)
![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2790963.png)
